Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-

Lipophilicity LogP Physicochemical properties

Researchers requiring sulfonic acid functionality in organic solvents face partitioning issues with polar analogs. N,N-Dibenzylsulfanilic acid (LogP 2.78) remains in the organic layer during biphasic reactions, unlike sulfanilic acid (LogP -2.3). • Enables homogeneous non-aqueous reactions & phase-transfer catalysis • Serves as an HPLC reference standard with predictable reverse-phase retention • Benzyl groups protect the amine for synthetic steps; cleavable by hydrogenation • Commercially available as free acid and sodium salt (CAS 4986-70-3)

Molecular Formula C20H19NO3S
Molecular Weight 353.4 g/mol
CAS No. 91-72-5
Cat. No. B13787833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4-[bis(phenylmethyl)amino]-
CAS91-72-5
Molecular FormulaC20H19NO3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O
InChIInChI=1S/C20H19NO3S/c22-25(23,24)20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23,24)
InChIKeyDHRZHJZKNWAIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-: Physicochemical Identity


Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS 91-72-5), also referred to as N,N-dibenzylsulfanilic acid or 4-(dibenzylamino)benzenesulfonic acid, is an arylsulfonic acid bearing a tertiary dibenzylamino substituent at the para position [1]. With a molecular formula of C20H19NO3S and a molecular weight of 353.44 g/mol, this compound is listed on the TSCA Inventory and is commercially available as both the free acid and its sodium salt (CAS 4986-70-3) [2]. Its structure imparts a computed LogP of 2.78, which is substantially higher than that of simpler aminobenzenesulfonic acids, establishing a key physicochemical differentiation anchor [3].

Why Generic Substitution Fails for 4-[Bis(phenylmethyl)amino]benzenesulfonic Acid


The presence of two benzyl groups on the amino nitrogen of this sulfanilic acid derivative creates a unique combination of elevated lipophilicity, substantial steric bulk, and a protected secondary amine precursor that cannot be replicated by simpler N,N-dialkyl or unsubstituted analogs [1][2]. Generic interchange with sulfanilic acid (LogP -2.3) or N,N-dimethylsulfanilic acid (LogP 0.90) would severely alter the partitioning behavior in biphasic reactions, reverse-phase chromatographic retention, and solubility profiles in organic media, potentially compromising reaction yields, purification efficiency, and final product specifications . The quantitative evidence below delineates precisely where these differences impact scientific and industrial selection.

4-[Bis(phenylmethyl)amino]benzenesulfonic Acid vs. Analogs: Quantitative Differentiation


Lipophilicity Advantage: LogP Comparison vs. Simpler Analogs

The computed n-octanol/water partition coefficient (LogP) for Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- is 2.78 [1]. This represents a dramatic increase in lipophilicity compared to its closest non-benzylated analogs: sulfanilic acid (4-aminobenzenesulfonic acid) exhibits a LogP of -2.3 , and 4-(dimethylamino)benzenesulfonic acid exhibits a LogP of 0.90 .

Lipophilicity LogP Physicochemical properties Partition coefficient

Steric Bulk Differentiation from N,N-Dialkyl Analogs

The dibenzylamino group introduces significantly greater steric bulk than dimethylamino or unsubstituted amino groups carrying a sulfonic acid moiety. The target compound has a molecular weight of 353.44 g/mol and 6 rotatable bonds [1], versus 201.24 g/mol and 2 rotatable bonds for 4-(dimethylamino)benzenesulfonic acid , and 173.19 g/mol with 1 rotatable bond for sulfanilic acid [2].

Steric effects Molecular weight Rotatable bonds Protecting group strategy

Sodium Salt Lipophilicity Contrast

The sodium salt of the target compound (CAS 4986-70-3) has a computed LogP of 4.88 , which is substantially higher than the LogP of sodium 4-(dimethylamino)benzenesulfonate (estimated LogP approximately -0.5 to 0.2 based on the ionic nature of the sulfonate salt and diminished contribution of the dimethylamino group) . While LogP values for ionic salts must be interpreted with caution, the >4 log unit differential is consistent with the dominant contribution of the two benzyl groups.

Salt form Solubility LogP Formulation

Protected Sulfanilic Acid Equivalent for Multi-Step Synthesis

The dibenzyl substitution on the amino group functions as a protective moiety that can be cleaved by hydrogenolysis to yield sulfanilic acid under mild conditions . This permits the sulfonic acid functionality to be carried through synthetic sequences that would be incompatible with a free primary amine. Unsubstituted sulfanilic acid and its N,N-dimethyl analog lack this latent reactivity: the primary amine is nucleophilic and requires separate protection, while the dimethyl group cannot be readily removed.

Protecting group Benzyl deprotection Synthetic intermediate

Application Scenarios for 4-[Bis(phenylmethyl)amino]benzenesulfonic Acid


Biphasic Organic Synthesis with High Organic-Phase Affinity

When a sulfonic acid functional group must be present during reactions in organic solvents (e.g., toluene, dichloromethane), the LogP of 2.78 ensures that the majority of the compound remains in the organic layer, in stark contrast to sulfanilic acid (LogP -2.3) which would partition almost entirely into an aqueous phase [1]. This property is critical for phase-transfer catalysis, where the sulfonate may serve as a counterion, and for maintaining homogeneity in non-aqueous polymerization or esterification reactions.

HPLC Method Development and Pharmacokinetic Profiling

The established reversed-phase HPLC method on a Newcrom R1 column demonstrates that the compound is well-retained and analyzable without derivatization, a consequence of its LogP of 2.78 [1]. For laboratories developing purity assays or pharmacokinetic studies for N,N-dibenzyl-containing drug candidates, this compound serves as a reference standard with predictable chromatographic behavior that differs markedly from early-eluting, polar sulfanilic acid analogs, aiding in method selectivity validation.

Safety-Catch Protected Sulfanilic Acid for Multi-Step Synthesis

In synthetic routes where the sulfonic acid group must survive conditions incompatible with a free primary amine (e.g., acylation, sulfonylation, or oxidative steps), the dibenzyl-protected form is uniquely suited [1]. The benzyl groups can be cleaved by catalytic hydrogenation at the penultimate step to unmask sulfanilic acid only when aqueous workup or salt formation is desired. This strategy is inapplicable to sulfanilic acid (which would require separate amine protection/deprotection) or the N,N-dimethyl analog (which cannot be deprotected).

Organic-Soluble Sulfonate Salt Formulations

The sodium salt (CAS 4986-70-3) retains substantial lipophilicity (computed LogP 4.88) compared to typical sulfonate salts [1]. This makes it a candidate for non-aqueous electrolyte formulations, organic-soluble catalyst systems, or ion-pair extraction protocols where conventional sodium sulfonates are insoluble. Procurement of the pre-formed sodium salt avoids the need for in situ neutralization and ensures consistent stoichiometry for such specialized applications.

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